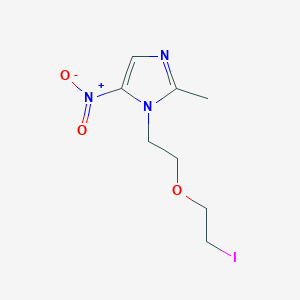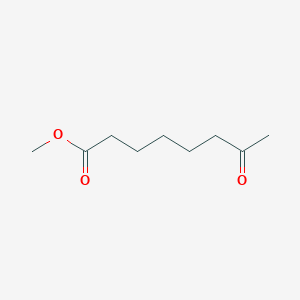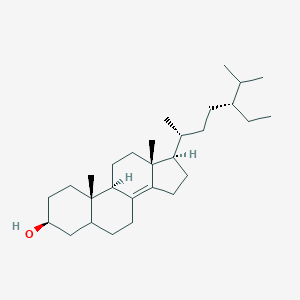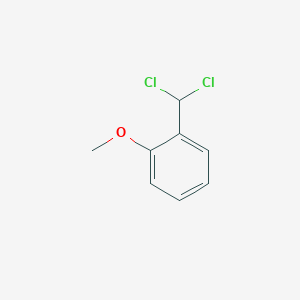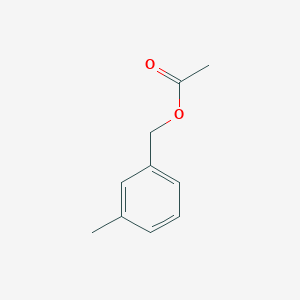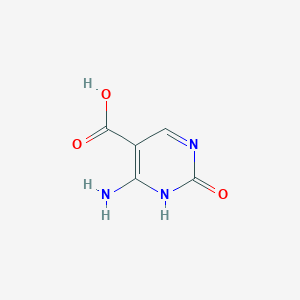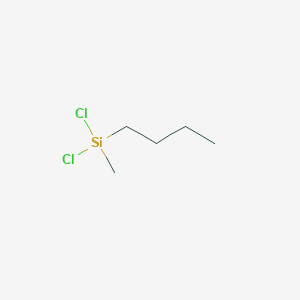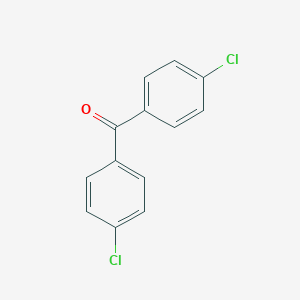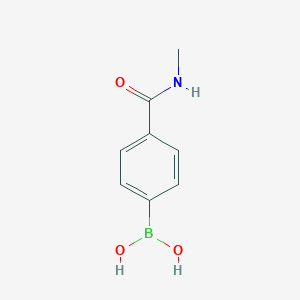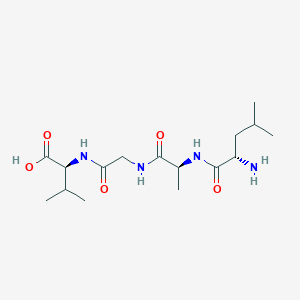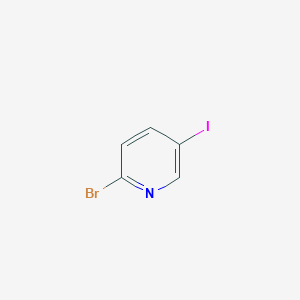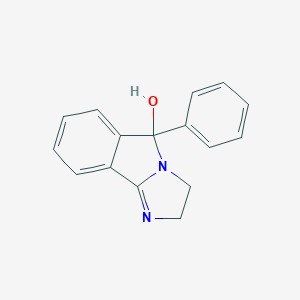
5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl-
Vue d'ensemble
Description
5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a heterocyclic organic compound that contains an imidazole ring, an isoindole ring, and a phenyl group. The unique structure of this compound makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with specific molecular targets in the body. For example, it has been shown to interact with certain enzymes and receptors, leading to the inhibition of specific cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- have been studied extensively. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been shown to modulate the immune system and regulate various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl-. One direction is to investigate its potential therapeutic applications in the treatment of other diseases, such as neurological disorders and infectious diseases. Another direction is to further elucidate its mechanism of action, which can provide insights into its potential molecular targets and aid in the development of new drugs. Additionally, future research can focus on the development of new synthesis methods for this compound, which can improve its availability and accessibility for research purposes.
Conclusion:
In conclusion, 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique structure and properties make it a valuable candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of medicine.
Applications De Recherche Scientifique
The unique structure of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- makes it a promising candidate for the development of new drugs for the treatment of various diseases. Several studies have been conducted to investigate the potential therapeutic applications of this compound. One study showed that this compound has anti-inflammatory properties and can be used for the treatment of inflammatory diseases. Another study demonstrated that this compound has anti-cancer properties and can be used for the treatment of various types of cancers.
Propriétés
Numéro CAS |
16780-88-4 |
|---|---|
Nom du produit |
5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- |
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
5-phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15-17-10-11-18(15)16/h1-9,19H,10-11H2 |
Clé InChI |
AYCFVKGYERYDRT-UHFFFAOYSA-N |
SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
SMILES canonique |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Synonymes |
2,5-Dihydro-5-phenyl-3H-imidazo[2,1-a]isoindol-5-ol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


